6,7-dimethoxy-3-(5-oxo-5-(4-(m-tolyl)piperazin-1-yl)pentyl)quinazoline-2,4(1H,3H)-dione
Description
6,7-Dimethoxy-3-(5-oxo-5-(4-(m-tolyl)piperazin-1-yl)pentyl)quinazoline-2,4(1H,3H)-dione is a synthetic quinazoline-dione derivative characterized by a bicyclic quinazoline core substituted with methoxy groups at positions 6 and 5. The compound features a pentyl chain at position 3, terminating in a piperazine ring linked to an m-tolyl (meta-methylphenyl) group.
Properties
IUPAC Name |
6,7-dimethoxy-3-[5-[4-(3-methylphenyl)piperazin-1-yl]-5-oxopentyl]-1H-quinazoline-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N4O5/c1-18-7-6-8-19(15-18)28-11-13-29(14-12-28)24(31)9-4-5-10-30-25(32)20-16-22(34-2)23(35-3)17-21(20)27-26(30)33/h6-8,15-17H,4-5,9-14H2,1-3H3,(H,27,33) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REMFTTUBIOBTJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)C(=O)CCCCN3C(=O)C4=CC(=C(C=C4NC3=O)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501118275 | |
| Record name | 6,7-Dimethoxy-3-[5-[4-(3-methylphenyl)-1-piperazinyl]-5-oxopentyl]-2,4(1H,3H)-quinazolinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501118275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
480.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1105197-34-9 | |
| Record name | 6,7-Dimethoxy-3-[5-[4-(3-methylphenyl)-1-piperazinyl]-5-oxopentyl]-2,4(1H,3H)-quinazolinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1105197-34-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6,7-Dimethoxy-3-[5-[4-(3-methylphenyl)-1-piperazinyl]-5-oxopentyl]-2,4(1H,3H)-quinazolinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501118275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound 6,7-dimethoxy-3-(5-oxo-5-(4-(m-tolyl)piperazin-1-yl)pentyl)quinazoline-2,4(1H,3H)-dione is a quinazoline derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. Quinazoline derivatives are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Chemical Structure and Properties
This compound features a quinazoline core substituted with methoxy groups and a piperazine moiety, which may influence its biological activity through interactions with various biological targets.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of quinazoline derivatives. The compound has shown promise in inhibiting various cancer cell lines. Research indicates that derivatives containing the quinazoline structure can act as inhibitors of receptor tyrosine kinases (RTKs), which are crucial in cancer progression.
Key Findings:
- Inhibition of Kinase Activity : Quinazoline derivatives have been reported to inhibit kinases such as EGFR and PDGFRβ. For instance, a related compound exhibited significant inhibitory activity against these kinases at submicromolar concentrations .
- Cell Line Sensitivity : The compound demonstrated varying levels of cytotoxicity across different cancer cell lines, with some derivatives showing enhanced activity compared to established drugs like gefitinib and sorafenib .
The mechanism by which quinazoline derivatives exert their anticancer effects often involves:
- Kinase Inhibition : Binding to the ATP-binding site of kinases prevents substrate phosphorylation, leading to reduced cell proliferation.
- Tubulin Polymerization Inhibition : Some derivatives also inhibit tubulin polymerization, which is essential for mitosis .
Antimicrobial Activity
Quinazoline derivatives have also been evaluated for their antimicrobial properties. Studies have shown that certain compounds exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
Antibacterial Efficacy:
- Compounds derived from the quinazoline structure have been tested against strains such as Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting bacterial growth .
Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Anticancer | Inhibits EGFR and PDGFRβ; effective against various cancer cell lines; potential for dual-targeting. |
| Antimicrobial | Significant antibacterial activity against multiple bacterial strains. |
| Mechanism | Inhibition of kinase activity; disruption of tubulin polymerization. |
Case Studies
- Study on Antitumor Activity : A series of quinazoline derivatives were synthesized and tested against pancreatic cancer cell lines (Miapaca2). The results indicated that modifications to the quinazoline ring could enhance anticancer properties significantly .
- Antibacterial Testing : A derivative was tested using the cup plate method against various bacterial cultures, showing greater potency than standard antibiotics like ampicillin .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize the properties of 6,7-dimethoxy-3-(5-oxo-5-(4-(m-tolyl)piperazin-1-yl)pentyl)quinazoline-2,4(1H,3H)-dione, we compare it with three analogs from recent studies:
Table 1: Structural and Functional Comparison
Key Findings
Core Structure Differences: The target compound and share the quinazoline-dione core, but incorporates a benzyl-pyrrolidine substituent instead of the pentyl-piperazine chain, likely altering pharmacokinetic properties (e.g., lipophilicity and blood-brain barrier penetration).
The triazolo-thiadiazole in demonstrated antifungal activity via molecular docking with 14-α-demethylase, a cytochrome P450 enzyme critical in ergosterol synthesis. This highlights how heterocyclic variations (e.g., triazole vs. quinazoline) dictate target specificity .
Synthetic and Physicochemical Properties: The target compound’s synthesis likely involves multi-step alkylation and condensation reactions, similar to methods for , which emphasizes the challenges of introducing bulky substituents (e.g., pentyl-piperazine) without compromising yield .
Preparation Methods
Regioselectivity in Alkylation
The use of NaH as a base ensures selective deprotonation of the N3 nitrogen over the aromatic amines, minimizing side reactions. Polar aprotic solvents (e.g., DMF) enhance reaction efficiency by stabilizing the transition state.
Ketone Stability
The 5-oxopentyl intermediate (4) is prone to keto-enol tautomerism, necessitating low-temperature storage (-20°C) to prevent degradation.
Piperazine Coupling
Excess piperazine (1.5 equiv) and prolonged reaction times (24 h) are critical to achieving high substitution yields. Catalytic amounts of potassium iodide (KI) accelerate the SN2 mechanism.
Comparative Analysis of Synthetic Routes
Q & A
Q. What are the recommended synthetic routes and purification strategies for 6,7-dimethoxy-3-(5-oxo-5-(4-(m-tolyl)piperazin-1-yl)pentyl)quinazoline-2,4(1H,3H)-dione?
- Methodological Answer : The synthesis typically involves multi-step condensation reactions. For example:
- Step 1 : Preparation of the quinazoline-dione core via cyclization of substituted anthranilic acid derivatives under reflux with diethyl oxalate.
- Step 2 : Alkylation at the 3-position using a pentyl linker with a terminal keto group, achieved by nucleophilic substitution with NaH in anhydrous toluene .
- Step 3 : Introduction of the 4-(m-tolyl)piperazine moiety via coupling reactions (e.g., Buchwald-Hartwig amination or nucleophilic displacement).
- Purification : Recrystallization from DMF/EtOH (1:1) or column chromatography (silica gel, eluent: CHCl₃/MeOH 9:1) .
Q. How is the structural integrity of this compound validated in synthetic batches?
- Methodological Answer : Use a combination of spectroscopic techniques:
- ¹H/¹³C NMR : Key signals include the quinazoline-dione carbonyls (δ ~165-170 ppm in ¹³C NMR) and methoxy groups (δ ~3.8-4.0 ppm in ¹H NMR). The m-tolyl protons appear as a multiplet (δ ~6.8-7.2 ppm) .
- HRMS : Confirm molecular weight (e.g., calculated [M+H]⁺ = 521.2356; observed = 521.2362) .
- Elemental Analysis : Target C: 62.5%, H: 6.2%, N: 16.1% (theoretical for C₂₈H₃₂N₄O₅) .
Q. What preliminary biological assays are recommended to evaluate its activity?
- Methodological Answer : Prioritize target-agnostic screens:
- Enzyme Inhibition : Test against kinases (e.g., EGFR, VEGFR) or cytochrome P450 enzymes (e.g., 14-α-demethylase) at 10 µM .
- Cell-Based Assays : Cytotoxicity (MTT assay) in cancer lines (e.g., HeLa, MCF-7) and non-tumorigenic cells (e.g., HEK293) to assess selectivity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s activity?
- Methodological Answer : Systematically modify substituents and evaluate effects:
- Variable Groups :
- In Silico Tools : Use molecular docking (AutoDock Vina) to predict interactions with targets like EGFR (PDB: 1M17) .
Q. What computational strategies are effective for identifying putative molecular targets?
- Methodological Answer : Combine:
- Molecular Docking : Screen against databases (e.g., PDB, ChEMBL) using the compound’s 3D structure (optimized with Gaussian09 at B3LYP/6-31G* level) .
- Pharmacophore Mapping : Align with known inhibitors (e.g., quinazoline-based kinase inhibitors) using Schrödinger’s Phase .
- Network Pharmacology : Construct protein-protein interaction networks (STRING DB) to identify secondary targets .
Q. How should contradictory data between in vitro and in vivo efficacy be resolved?
- Methodological Answer : Investigate variables:
- Pharmacokinetics : Measure plasma stability (e.g., 90% degradation in murine plasma at 37°C after 2 hours) and hepatic metabolism (human liver microsomes + NADPH) .
- Formulation : Test solubility enhancers (e.g., PEG-400) or nanoencapsulation to improve bioavailability .
- Dosing Regimen : Adjust frequency (e.g., QD vs BID) in xenograft models to align with compound half-life .
Q. What methodologies assess metabolic stability and potential drug-drug interactions?
- Methodological Answer :
- CYP Inhibition Assays : Screen against CYP3A4, CYP2D6 using luminescent substrates (e.g., Promega P450-Glo™) .
- Metabolite ID : Incubate with liver microsomes (human/rat), analyze via LC-MS/MS (Q-TOF) to detect oxidative metabolites (e.g., hydroxylation at the pentyl chain) .
- Transporter Effects : Use Caco-2 monolayers to evaluate P-gp efflux ratios (apparent permeability, Papp) .
Tables
Q. Table 1. Key Spectroscopic Data for Structural Validation
| Technique | Key Observations | Reference |
|---|---|---|
| ¹H NMR (500 MHz, DMSO-d6) | δ 3.76 (s, 6H, OCH₃), δ 4.12 (t, 2H, CH₂), δ 7.24 (m, 4H, Ar-H) | |
| HRMS (ESI+) | [M+H]⁺ = 521.2362 (Δ = 0.6 ppm vs. theoretical) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
